molecular formula C13H26O2 B8686120 ((Decyloxy)methyl)oxirane CAS No. 3497-06-1

((Decyloxy)methyl)oxirane

Cat. No.: B8686120
CAS No.: 3497-06-1
M. Wt: 214.34 g/mol
InChI Key: NPKKFQUHBHQTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Decyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3497-06-1

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-(decoxymethyl)oxirane

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13/h13H,2-12H2,1H3

InChI Key

NPKKFQUHBHQTSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC1CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.23 ml. (0.05 mole) epibromohydrin in a two-phase mixture of 150 ml. dichloromethane, 150 ml. 50% aqueous sodium hydroxide solution and 3.4 g. tetrabutylammonium hydrogen sulphate are mixed at ambient temperature with 9.52 ml. (0.05 mole) decan-1-ol and stirred overnight. The reaction mixture is then diluted with water and the organic phase is separated off, washed with water and evaporated. The oily residue is purified by column chromatography on silica gel with diethyl ether/isohexane (1:15 v/v). Yield 5.0 g. (47% of theory).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To the crude 1-chloro-3-decyloxy-2-propanol prepared as described above and cooled to 40° C. was added NaOH (50% aqueous, 76 g, 2.2 mole) and water (44 g). The temperature rose to 50° C., then the mixture was heated to 85°-90° C. for three hours. Analysis by GC showed the crude product contained 11% unreacted alcohol and 75% of the expected epoxide. Water (200 ml) was added to dissolve precipitated salt. The aqueous phase was separated (pH 4) and the organic phase washed with 5% NaCl solution to pH 7-8 (2×400 ml). The crude product (435 g, 102%) was fractionally distilled at 12 mmHg to yield 286 g of (decyloxy)methyloxirane (67% overall based on epichlorohydrin). GC showed the product was 97% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.